An In-depth Technical Guide to N-(Benzyloxycarbonyl)-4-amino-1-butanol
An In-depth Technical Guide to N-(Benzyloxycarbonyl)-4-amino-1-butanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of N-(Benzyloxycarbonyl)-4-amino-1-butanol. Often referred to in supplier catalogues by the shorthand 4-(Z-Amino)-1-butanol, this bifunctional organic compound serves as a critical building block and linker in advanced organic synthesis. Its unique structure, featuring a terminal hydroxyl group and a protected primary amine, allows for sequential, controlled modifications, making it highly valuable for researchers in medicinal chemistry and materials science. This document consolidates key spectroscopic data, outlines validated experimental protocols, and discusses safety and handling considerations to support its effective use in a laboratory setting.
Introduction and Chemical Identity
N-(Benzyloxycarbonyl)-4-amino-1-butanol is a carbamate-protected derivative of 4-amino-1-butanol. The benzyloxycarbonyl group, commonly abbreviated as "Cbz" or simply "Z", is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. This protection strategy masks the nucleophilicity of the amino group, allowing other functional groups, such as the terminal hydroxyl, to undergo selective reactions. Subsequent removal of the Cbz group under specific conditions regenerates the free amine for further functionalization.
The designation "4-(Z-Amino)-1-butanol" is a common trivial name where "Z" refers to the benzyloxycarbonyl protecting group. This compound's utility lies in its bifunctional nature, making it an excellent starting material for the synthesis of more complex molecules.[1][2]
dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="OH"]; N1 [label="N"]; H1 [label="H", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C"]; O2 [label="O", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O"]; C6 [label="C"]; Benzene [label="", image="benzene_ring.png"]; // Placeholder for benzene ring
// Define positions (adjust as needed for better layout) C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="2,0!"]; C4 [pos="3,0!"]; O1 [pos="3.7,0.5!"]; N1 [pos="-0.7,0.5!"]; H1 [pos="-0.7,1!"]; C5 [pos="-1.5,0!"]; O2 [pos="-1.5,-0.7!"]; O3 [pos="-2.2,0.5!"]; C6 [pos="-3,0.5!"]; Benzene [pos="-4.2,0.5!"]; // Position the benzene ring
// Define edges (bonds) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1; C1 -- N1; N1 -- H1; N1 -- C5; C5 -- O2 [style=double]; C5 -- O3; O3 -- C6; C6 -- Benzene; // Connect to the benzene ring } Caption: Chemical Structure of N-(Benzyloxycarbonyl)-4-amino-1-butanol.
Physicochemical and Spectroscopic Properties
The accurate characterization of N-(Benzyloxycarbonyl)-4-amino-1-butanol is essential for its use in synthesis. Its physical properties and spectroscopic data provide a definitive fingerprint for identity and purity verification.
Physical Properties
The key physical properties are summarized in the table below. The compound is a stable, white to off-white solid at room temperature with a defined melting point range.
| Property | Value | Reference(s) |
| CAS Number | 17996-13-3 | [1][3][4] |
| Molecular Formula | C₁₂H₁₇NO₃ | [1][3][4] |
| Molecular Weight | 223.27 g/mol | [1][3][4] |
| Appearance | White to off-white solid/powder | [1][2][3] |
| Melting Point | 81-84 °C | [1][2] |
| Purity (Typical) | ≥98.0% (HPLC) | [1] |
| SMILES String | OCCCCNC(OCC1=CC=CC=C1)=O | [1] |
| InChI Key | BNFLPFDVXGOHJY-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is crucial for structural confirmation. While specific spectra for this exact compound are not publicly available in all databases, a predicted profile can be reliably constructed based on the known spectra of its constituent functional groups and the parent molecule, 4-amino-1-butanol.[5][6][7][8]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, alkyl chain, and NH/OH protons. The approximate chemical shifts (in ppm, relative to TMS) are:
-
δ 7.30-7.40 (m, 5H): Aromatic protons of the phenyl group.
-
δ 5.10 (s, 2H): Benzylic protons (-O-CH₂ -Ph).
-
δ ~5.0 (br s, 1H): Carbamate N-H proton.
-
δ 3.60 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂ -OH).
-
δ 3.15 (q, 2H): Methylene protons adjacent to the nitrogen (-CH₂ -NH-).
-
δ ~2.0 (br s, 1H): Hydroxyl O-H proton (position is variable and may exchange with D₂O).[8]
-
δ 1.40-1.65 (m, 4H): Central methylene protons (-CH₂-CH₂ -CH₂ -CH₂-).
-
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton:
-
δ ~156.5: Carbamate carbonyl carbon (C =O).
-
δ ~136.8: Quaternary aromatic carbon.
-
δ ~128.5, 128.0, 127.8: Aromatic -CH carbons.
-
δ ~66.5: Benzylic carbon (-O-C H₂-Ph).
-
δ ~62.5: Carbon bearing the hydroxyl group (-C H₂-OH).
-
δ ~40.5: Carbon adjacent to the nitrogen (-C H₂-NH-).
-
δ ~29.5, ~27.0: Central alkyl carbons.
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the hydroxyl, amine, and carbamate groups.
-
~3350 cm⁻¹ (broad): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[8]
-
~3320 cm⁻¹ (sharp): N-H stretching of the secondary carbamate.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
2850-2950 cm⁻¹: Aliphatic C-H stretching.
-
~1690 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group.
-
~1530 cm⁻¹: N-H bending and C-N stretching.
-
~1250 cm⁻¹: C-O stretching of the carbamate.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.[8]
Synthesis and Reactivity
Synthesis Workflow
N-(Benzyloxycarbonyl)-4-amino-1-butanol is typically prepared via a standard Schotten-Baumann reaction. This involves the acylation of the primary amino group of 4-amino-1-butanol with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.
Reactivity and Synthetic Utility
The synthetic value of this molecule stems from the orthogonal nature of its two functional groups.
-
Reactions at the Hydroxyl Group: The primary alcohol is a nucleophile and can undergo a variety of transformations while the amine remains protected. These include:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.
-
Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
-
Etherification: To form ethers, for example, via the Williamson ether synthesis.
-
Mesylation/Tosylation: To convert the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.
-
-
Deprotection of the Amino Group: The Cbz group is stable to a wide range of conditions but can be readily cleaved when desired, typically by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This regenerates the free primary amine, which can then participate in reactions such as amide bond formation, reductive amination, or alkylation.
This dual reactivity makes it an ideal linker molecule for conjugating two different molecular fragments in a controlled, stepwise manner.
Applications in Research and Drug Development
Amino alcohols are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Derivatives of 4-amino-1-butanol are key intermediates in the synthesis of important antiviral agents. For example, a structurally related compound, 4-amino-2-hydroxymethyl-1-butanol, is a crucial precursor for the drug Famciclovir.
The ability to introduce a four-carbon spacer with a terminal nucleophile (either the initial alcohol or the deprotected amine) makes N-(Benzyloxycarbonyl)-4-amino-1-butanol a valuable tool for:
-
Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where precise spacing between a targeting moiety and a payload is critical.
-
Scaffold Decoration: As a starting point for building libraries of compounds for screening in drug discovery programs.[10]
-
Materials Science: Incorporation into polymers or onto surfaces to introduce specific functional groups.[1]
Experimental Protocols
Protocol: Synthesis of N-(Benzyloxycarbonyl)-4-amino-1-butanol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.
Protocol: Characterization Workflow
Safety and Handling
Proper safety precautions are mandatory when handling any chemical reagent. For N-(Benzyloxycarbonyl)-4-amino-1-butanol (CAS 17996-13-3), the following GHS classifications apply.[1]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves, eye protection, and face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[11]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
It is critical to distinguish this compound from its precursor, 4-amino-1-butanol (CAS 13325-10-5), which is a corrosive material that causes severe skin burns and eye damage.[11][12][13]
Conclusion
N-(Benzyloxycarbonyl)-4-amino-1-butanol is a versatile and valuable bifunctional molecule for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable building block. The ability to perform selective chemistry at either the hydroxyl or the protected amino terminus provides a powerful tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Adherence to established protocols for its synthesis, characterization, and safe handling will ensure its effective and responsible use in research and development.
References
-
Loba Chemie. (2022). 4-AMINO-1-BUTANOL FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). 4-(Z-AMINO)-1-BUTANOL 17996-13-3 wiki. Retrieved from [Link]
-
Reddy, G. O., et al. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 4(2), 701-708. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-1-butanol. PubChem Compound Database. Retrieved from [Link]
-
Tron Chemicals. (n.d.). 4-AMINO-1-BUTANOL. Retrieved from [Link]
- Google Patents. (2015). CN104610075A - Synthetic method of 4-animo-1-butanol.
- Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
-
National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, L., et al. (2014). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PLoS ONE, 9(1), e85773. Available at: [Link]
-
Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Amino-1-butanol [13C NMR] Spectrum. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
- Google Patents. (2021). CN112174836A - Synthetic method of aminobutanol.
Sources
- 1. 4-(Z-Amino)-1-butanol = 98.0 HPLC 17996-13-3 [sigmaaldrich.com]
- 2. 4-(Z-AMINO)-1-BUTANOL CAS#: 17996-13-3 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-1-butanol(13325-10-5) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
